molecular formula C11H20ClNO B124354 5-Chloro-N-cyclohexylpentanamide CAS No. 15865-18-6

5-Chloro-N-cyclohexylpentanamide

Cat. No. B124354
CAS RN: 15865-18-6
M. Wt: 217.73 g/mol
InChI Key: OBOBOCFRZMDIDG-UHFFFAOYSA-N
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Description

5-Chloro-N-cyclohexylpentanamide, also known as N-Cyclohexyl-5-chlorovaleramide, is a compound useful in organic synthesis . It is a mono-constituent substance and is primarily used for research and development .


Synthesis Analysis

5-Chloro-N-cyclohexylpentanamide can be synthesized from cyclopentanone by Baeyer-Villiger oxidation, chlorination, and amidation with an overall yield of about 70% .


Molecular Structure Analysis

The molecular formula of 5-Chloro-N-cyclohexylpentanamide is C11H20ClNO . The InChI representation is InChI=1S/C11H20ClNO/c12-9-5-4-8-11 (14)13-10-6-2-1-3-7-10/h10H,1-9H2, (H,13,14) . The canonical SMILES representation is C1CCC (CC1)NC (=O)CCCCCl .


Physical And Chemical Properties Analysis

5-Chloro-N-cyclohexylpentanamide is a colorless to yellowish liquid with a special smell . It is flammable, soluble in organic solvents such as ethanol and ether, and slightly soluble in water . The molecular weight is 217.73 g/mol .

Scientific Research Applications

  • Mechanisms of Anti-inflammatory Drugs : Research on 5-aminosalicylic acid (5-ASA) reveals its intestinal anti-inflammatory effects, potentially mediated by the peroxisome proliferator–activated receptor-γ (PPAR-γ) in the treatment of inflammatory bowel diseases. This mechanism involves the inhibition of cytokines and inflammatory mediators, suggesting a pathway through which similar compounds could exert anti-inflammatory effects (Rousseaux et al., 2005).

  • Enhancement of Antitumor Activity : The study on 5-chloro-2,4-dihydroxypyridine (CDHP) highlights its role in enhancing the antitumor activity of fluoropyrimidines by inhibiting dihydropyrimidine dehydrogenase (DPD) activity. This suggests that structural analogs or derivatives could be investigated for their potential to modulate the efficacy of chemotherapeutic agents, providing a novel approach to cancer treatment (Takechi et al., 2002).

  • Receptor Antagonism and Drug Efficacy : The pharmacological profile of WAY-100635, a selective silent 5-HT1A receptor antagonist, showcases the importance of receptor selectivity and antagonism in modulating drug efficacy and understanding drug-receptor interactions. This could inform research into the design and development of receptor-targeted therapies for various neurological conditions (Forster et al., 1995).

Safety And Hazards

When handling 5-Chloro-N-cyclohexylpentanamide, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

5-chloro-N-cyclohexylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO/c12-9-5-4-8-11(14)13-10-6-2-1-3-7-10/h10H,1-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOBOCFRZMDIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470390
Record name 5-Chloro-N-cyclohexylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470390
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Molecular Weight

217.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-N-cyclohexylpentanamide

CAS RN

15865-18-6
Record name 5-Chloro-N-cyclohexylpentanamide
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Record name 5-Chloro-N-cyclohexylpentanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-N-cyclohexylpentanamide
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Synthesis routes and methods I

Procedure details

A stirred solution of 5-chlorovaleryl chloride (50.0 g, 0.322 mol) in dichloromethane (300 ml) at 0° C. was treated dropwise with a solution containing cyclohexylamine (31.68 g, 0.320 mol), triethylamine (32.32 g, 0.320 mol) and dimethylaminopyridine (0.02 g) in dichloromethane (300 ml). The resulting solution was stirred for 2 hours at 0° C. and then for an additional 16 hours at room temperature. The solution was diluted with dichloromethane (400 ml), washed with water (3×200ml), saturated aqueous sodium hydrogen carbonate (3×100 ml), saturated aqueous ammonium chloride (3×100 ml), and brine (2×100 ml) and then dried over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure to yield a crude product. The crude product was recrystallized from ethyl acetate-hexane to yield N-cyclohexyl-5-chloropentanamide as a colorless crystalline solid, having a melting point of 70°-71° C. and the following physical characteristics:
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
31.68 g
Type
reactant
Reaction Step Two
Quantity
32.32 g
Type
reactant
Reaction Step Two
Quantity
0.02 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Dissolve cyclohexylamine (8.86 mL, 77.5 mmol) in dichloromethane (700 mL), cool to 0° C. and add 5-chloropentanoyl chloride (10 mL, 77.5 mmol). After 6 h, wash the mixture with 1N HCl and saturated aqueous sodium bicarbonate and brine, dry the organic layer over sodium sulfate and evaporate to a white solid to obtain 5-chloro-pentanoic acid cyclohexylamide: MS (EI) m/z=217 (M+).
Quantity
8.86 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

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